molecular formula C6H14O3P- B8796041 Phosphorous acid, bis(1-methylethyl) ester

Phosphorous acid, bis(1-methylethyl) ester

Cat. No. B8796041
M. Wt: 165.15 g/mol
InChI Key: IWEDBEZKWHRUJX-UHFFFAOYSA-N
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Patent
US05212164

Procedure details

A mixture of 33.2 g (0.20 mol) of diisopropyl phosphite, 2.8 ml (0.02 mol) of triethylamine, and 6.0 g (0.20 mol) of paraformaldehyde, was immersed in a 100° C. oil bath and then heated between 100°-120° C. for 45 minutes under nitrogen. An exotherm occurred within 10 minutes and all of the paraformaldehyde dissolved rapidly. The triethylamine was removed at reduced pressure, and the residue was bulb-to-bulb distilled in four portions to provide a total of 35.17 g (91%) of title compound as a colorless oil. TLC Silica gel (5:95 CH3OH:CH2Cl2) Rf =0.17
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[P:1]([O-:10])([O:6][CH:7]([CH3:9])[CH3:8])[O:2][CH:3]([CH3:5])[CH3:4].C(N(CC)CC)C.[CH2:18]=[O:19]>>[OH:19][CH2:18][P:1](=[O:10])([O:6][CH:7]([CH3:9])[CH3:8])[O:2][CH:3]([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
33.2 g
Type
reactant
Smiles
P(OC(C)C)(OC(C)C)[O-]
Name
Quantity
2.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6 g
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was immersed in a 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated between 100°-120° C. for 45 minutes under nitrogen
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The triethylamine was removed at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
distilled in four portions

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OCP(OC(C)C)(OC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35.17 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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